molecular formula C11H13N3 B15094958 3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole

3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole

Cat. No.: B15094958
M. Wt: 187.24 g/mol
InChI Key: LJCGKSDXJZGJBI-UHFFFAOYSA-N
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Description

3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole typically involves the reaction of ethyl hydrazinecarboxylate with p-tolyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the triazole ring. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.

Properties

IUPAC Name

5-ethyl-3-(4-methylphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-3-10-12-11(14-13-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGKSDXJZGJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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